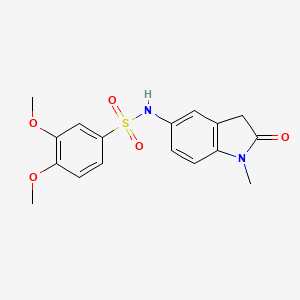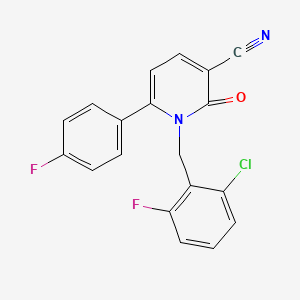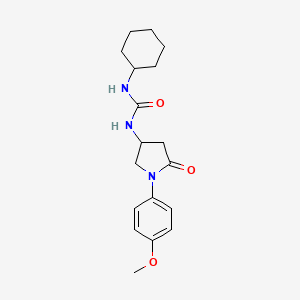
1-Cyclohexyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in agriculture to improve fruit quality and yield. CPPU belongs to the family of N-phenyl-N'-alkylureas and is structurally similar to other plant growth regulators such as thidiazuron and benzyladenine. CPPU has been shown to have a range of beneficial effects on plant growth and development, including increasing fruit size, improving fruit quality, and increasing resistance to environmental stress.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Cyclohexyl Ureas : Research has shown the synthesis of cyclohexyl ureas through reactions involving cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones, leading to the creation of new classes of pseudopeptidic triazines and ureas. These compounds are of interest due to their structural complexity and potential biochemical applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Biochemical Evaluation and Enzyme Inhibition
- Acetylcholinesterase Inhibitors : A study focused on synthesizing and assessing a series of ureas for antiacetylcholinesterase activity, highlighting the role of cyclohexyl groups in enhancing potency. This research contributes to understanding how modifications in chemical structure can influence the interaction with biological targets and the development of potential therapeutics (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Material Science and Sensing Applications
- Fluorescence Probes : The use of cyclohexyl ureas as solvatochromic fluorescence probes for detecting analytes such as alcohols, carboxylic acids, and fluoride ions has been explored. This application demonstrates the versatility of cyclohexyl ureas in developing sensitive and selective sensors for environmental and biochemical analysis (Bohne, Ihmels, Waidelich, & Chang, 2005).
Environmental Applications
- Degradation of Antimicrobials : Research into the electro-Fenton degradation of antimicrobials like triclosan and triclocarban has utilized cyclohexyl ureas, providing insights into advanced oxidation processes for water treatment. This underscores the role of cyclohexyl ureas in environmental chemistry and their potential in mitigating pollution (Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007).
Photophysics and Anion Sensing
- Anion Sensing Properties : Mononuclear gold(I) acetylide complexes with a urea moiety have been synthesized, showcasing the photophysical properties and anion sensing capabilities of these compounds. This research highlights the potential of incorporating cyclohexyl ureas into complex structures for detecting specific ions, which could have implications in analytical chemistry and diagnostic applications (Zhou, Zhang, Li, Guan, Wang, Lin, Lam, Feng, & Chao, 2012).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-24-16-9-7-15(8-10-16)21-12-14(11-17(21)22)20-18(23)19-13-5-3-2-4-6-13/h7-10,13-14H,2-6,11-12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPKDPGFWBNSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

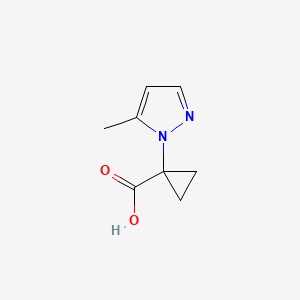
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2959836.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2959840.png)

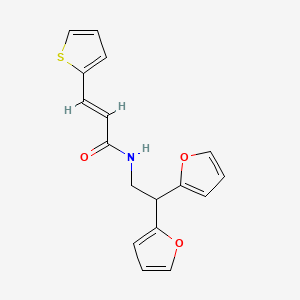
![4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B2959843.png)
![N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide](/img/structure/B2959849.png)

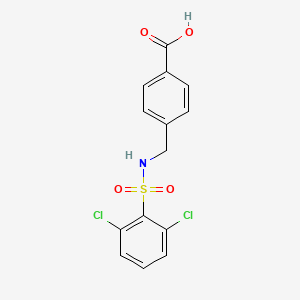
![Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate](/img/structure/B2959853.png)

![3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2959855.png)
